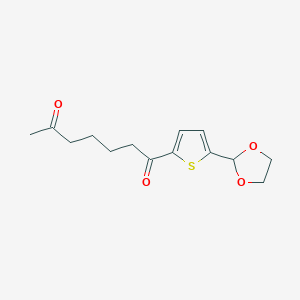

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-10(15)4-2-3-5-11(16)12-6-7-13(19-12)14-17-8-9-18-14/h6-7,14H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVQMXVTVQANEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641902 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-68-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,6-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes & Protocols: Friedel-Crafts Acylation Procedures for Thiophene Derivatives

Introduction: The Enduring Relevance of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a powerful and direct method for installing acyl groups onto aromatic systems. Within the realm of heterocyclic chemistry, the acylation of thiophene and its derivatives is of paramount importance. Acylated thiophenes, particularly 2-acetylthiophene, are not merely chemical curiosities; they are high-value intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[1][2] The ketone functionality they possess serves as a versatile handle for a multitude of subsequent transformations.

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher and drug development professional, offering a detailed examination of the underlying mechanisms, a comparative analysis of catalytic systems from classical to contemporary, and field-proven protocols. We will explore the causality behind experimental choices, address common challenges such as regioselectivity and polymerization, and provide robust methodologies to empower your synthetic endeavors.

Mechanistic Insights: Controlling Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is initiated by the activation of an acylating agent (typically an acyl chloride or acid anhydride) by a Lewis acid catalyst to generate a highly electrophilic acylium ion.[5][6]

The critical aspect of thiophene acylation is its high regioselectivity. The reaction overwhelmingly favors substitution at the C2 (or C5) position over the C3 (or C4) position.[7][8] This preference is not arbitrary; it is dictated by the thermodynamic stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction.

-

Attack at C2: The positive charge in the intermediate is delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. This extensive delocalization leads to a more stable, lower-energy intermediate.[4][7][8][9]

-

Attack at C3: The intermediate formed from attack at the C3 position is less stable, as the positive charge is only delocalized across two resonance structures.[8][9]

Because the activation energy to form the more stable C2 intermediate is lower, this pathway is kinetically favored, leading to the 2-acylthiophene as the major product.[9]

Caption: The stability of the Wheland intermediate dictates regioselectivity in thiophene acylation.

Navigating the Challenges: From Polymerization to Catalyst Selection

While powerful, the Friedel-Crafts acylation of thiophene is not without its challenges. Understanding these potential pitfalls is critical for successful and reproducible synthesis.

-

Ring Polymerization: Thiophene is an electron-rich heterocycle and can be sensitive to strong acids. Harsh Lewis acids, such as aluminum chloride (AlCl₃), can promote undesirable side reactions, leading to the formation of dark, tarry polymers, which complicates purification and lowers yields.[10][11] This is often mitigated by using milder catalysts or by carefully controlling reaction conditions, such as temperature and the rate of reagent addition.[10]

-

Catalyst Deactivation: A subtle but critical issue with traditional Lewis acids (e.g., AlCl₃) is their deactivation via complexation with the ketone product.[12][13] The carbonyl oxygen of the acylated thiophene acts as a Lewis base, forming a stable complex with the catalyst.[9][11] This sequestering of the catalyst means that stoichiometric or even super-stoichiometric amounts are often required to drive the reaction to completion, which has significant cost and waste implications.

Caption: Lewis acid catalysts can be deactivated by complexation with the ketone product.

-

Acylation of Substituted Thiophenes: For 3-substituted thiophenes, the inherent electronic preference for α-acylation often leads to a mixture of 2-acyl and 5-acyl products, presenting significant purification challenges.[4] While classical Friedel-Crafts methods are often unsuitable for achieving high regioselectivity in these cases, modern synthetic strategies, such as transition-metal-catalyzed C-H activation, offer superior control.[4]

A Comparative Guide to Catalytic Systems

The choice of catalyst is the single most important variable in a Friedel-Crafts acylation. The evolution from harsh, traditional catalysts to reusable, green alternatives represents a significant advancement in the field.

| Catalyst System | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Key Advantages & Disadvantages | Source(s) |

| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h | Green, reusable catalyst , high yield, mild conditions, no product complexation. | [1][9][14] |

| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99% | 0°C, 2h | High yield , operates in non-acidic media. Air/moisture sensitive. | [9][15] |

| Stannic Chloride (SnCl₄) | Acetyl Chloride | ~99% | 75-80% | 0-5°C, 1h | Milder than AlCl₃, good yields. Still a traditional Lewis acid with waste issues. | [2][3] |

| SnO₂ Nanosheets | Benzoyl Chloride | - | Quantitative | 50°C, solvent-free | High efficiency , solvent-free conditions. Catalyst synthesis required. | [14][16] |

| Aluminum Chloride (AlCl₃) | Acyl Halides | Variable | Often low | Variable | The "classic" catalyst. Prone to side reactions , polymerization, requires stoichiometric amounts, generates significant waste. | [11][14] |

Key Insights from the Field:

-

Solid Acid Catalysts: Hβ zeolite stands out for its exceptional performance, combining high conversion and selectivity with the crucial advantages of being recoverable and reusable.[14] This addresses both the economic and environmental drawbacks of traditional Lewis acids.[1] HZSM-5, another zeolite, is less active, likely due to a smaller pore size.[14]

-

Traditional Lewis Acids: While effective, catalysts like AlCl₃ and SnCl₄ are increasingly being replaced due to their significant drawbacks. They are required in large quantities, are moisture-sensitive, can induce side reactions by attacking the thiophene's sulfur atom, and produce substantial toxic waste.[14]

-

Milder & Alternative Lewis Acids: Catalysts like ethylaluminum dichloride (EtAlCl₂) demonstrate that high yields are achievable under non-acidic conditions, avoiding some of the pitfalls of stronger acids.[14][15] Similarly, zinc halides have been shown to be effective in smaller, catalytic amounts compared to AlCl₃.[11]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reproducible outcomes.

Protocol 1: Classic Acylation using Stannic Chloride (SnCl₄)

This method is a reliable, traditional approach for synthesizing 2-acetylthiophene that is milder than using aluminum chloride.[3]

Materials:

-

Thiophene (16.8 g, 0.2 mol)

-

Acetyl chloride (15.6 g, 0.2 mol)

-

Stannic chloride (SnCl₄), freshly distilled (52 g, 0.2 mol)

-

Dry benzene (200 cc)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride or sodium sulfate

-

500-cc three-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, dropping funnel, calcium chloride drying tube

Procedure:

-

Setup: Assemble the 500-cc flask with a mechanical stirrer, thermometer, dropping funnel, and a drying tube. It is critical to ensure all glassware is thoroughly dried to prevent hydrolysis of the Lewis acid.

-

Initial Charge: Add thiophene, acetyl chloride, and dry benzene to the flask.

-

Cooling: Cool the solution to 0°C in an ice bath. This step is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Catalyst Addition: With efficient stirring, add the stannic chloride dropwise via the dropping funnel over approximately 40 minutes. Causality: Slow addition is essential to maintain the temperature between 0°C and 5°C, preventing overheating and potential polymerization.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Workup:

-

Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.

-

-

Drying & Solvent Removal: Dry the benzene solution over anhydrous calcium chloride or sodium sulfate. Remove the benzene by distillation at atmospheric pressure.

-

Purification: Distill the residue under reduced pressure, collecting the fraction boiling at 102-105°C at 15 mmHg. The expected yield is typically 75-80%.[3]

Protocol 2: Green Synthesis using Hβ Zeolite Solid Acid Catalyst

This protocol showcases a modern, environmentally friendly approach that avoids corrosive Lewis acids and allows for catalyst recycling.[1][9]

Materials:

-

Thiophene (8.4 g, 0.1 mol)

-

Acetic anhydride (30.6 g, 0.3 mol)

-

Hβ Zeolite catalyst (1.17 g)

-

50 ml round-bottom flask with condenser

-

Magnetic stirrer and heating mantle/water bath

Procedure:

-

Catalyst Activation (Optional but Recommended): To ensure maximum activity, the Hβ zeolite catalyst can be calcined at 550°C for 4 hours to remove any adsorbed water.[14]

-

Setup: Equip a 50 ml round-bottom flask with a magnetic stir bar, a condenser, and a thermometer.

-

Charging Reactants: Add thiophene and acetic anhydride to the flask. Rationale: Using acetic anhydride as the acylating agent with a solid acid catalyst is a common and effective pairing. The molar excess of acetic anhydride helps drive the reaction.[1]

-

Catalyst Addition: Add the fresh or activated Hβ zeolite catalyst to the mixture.

-

Reaction: Heat the mixture to 60°C in a water bath with vigorous stirring.[1] Maintain this temperature for 2-4 hours. The reaction progress can be monitored using gas chromatography (GC) or thin-layer chromatography (TLC). Total conversion is typically achieved within 2 hours.[3]

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by simple filtration. The recovered catalyst can be washed, dried, and calcined for regeneration and reuse with minimal loss of activity.[1][9]

-

Product Isolation: The liquid filtrate contains the 2-acetylthiophene product, excess acetic anhydride, and acetic acid byproduct. The product can be purified by distillation. A yield of up to 98.6% can be achieved with ~99% conversion of thiophene.[1]

Caption: A generalized workflow for the Friedel-Crafts acylation of thiophene.

References

- An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. Benchchem.

- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem.

- Regioselectivity in Friedel–Crafts acyl

- Synthesis and Reactivity of 2-Acetylthiophenes Deriv

- An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). Benchchem.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c

- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.

- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.

- 2-Acetylthiophene. Wikipedia.

- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.

- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. PMC.

- Technical Support Center: Synthesis of 3-Substituted Thiophenes. Benchchem.

- Technical Support Center: Friedel-Crafts Acyl

- Acylation of thiophene.

- A Comparative Guide to Catalysts for Friedel-Crafts Acyl

- Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Synlett.

- Friedel Crafts Acylation And Alkyl

- Friedel–Crafts reaction. Wikipedia.

- Acylation of thiophene.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acet. TSI Journals.

- Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes.

- Friedel-Crafts Acyl

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Routes to Thiophene Keto-Acetals: A Guide for Synthetic Chemists

Introduction: The Strategic Value of Thiophene Keto-Acetals in Synthesis

Thiophene rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2] In the synthesis of complex molecules, the strategic protection of reactive functional groups is paramount to achieving desired transformations on other parts of the molecule. The thiophene keto-acetal serves as a robust protected form of a thiophene ketone. By masking the electrophilic carbonyl group, chemists can perform sensitive reactions, such as organometallic additions or modifications at other positions of the thiophene ring, without interference from the ketone.[3][4]

This technical guide provides a detailed exploration of the catalytic methodologies for synthesizing thiophene keto-acetals, structured as a practical two-stage process. We will first examine the catalytic synthesis of the necessary precursor, 2-acetylthiophene, followed by an in-depth analysis of the catalytic ketalization to yield the final protected product. This document emphasizes the causality behind procedural choices, offering insights into catalyst selection and reaction optimization for researchers in drug development and synthetic chemistry.

Overall Synthetic Workflow

The synthesis is logically approached in two distinct catalytic stages: first, the introduction of the keto group onto the thiophene ring, and second, the protection of that keto group as a cyclic acetal.

Caption: Two-stage workflow for thiophene keto-acetal synthesis.

Stage 1: Catalytic Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

The most direct method for preparing the thiophene ketone precursor is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The choice of catalyst is critical. While strong Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts, they often lead to polymerization and complex workup procedures.[5] Milder Lewis acids or reusable solid acids are therefore preferred to ensure higher yields and process efficiency.[5][6]

Mechanistic Insight: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. The attack preferentially occurs at the C2 position due to the superior stabilization of the carbocation intermediate by the adjacent sulfur atom.

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

Comparative Catalyst Performance

The selection between a homogeneous Lewis acid and a heterogeneous solid acid catalyst involves a trade-off between reaction conditions and operational simplicity.

| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Yield Range |

| Homogeneous | Stannic Chloride (SnCl₄) | 0°C, Benzene | High reactivity, good yields. | Moisture sensitive, requires stoichiometric amounts, difficult removal. | 75-80%[7] |

| Heterogeneous | Hβ Zeolite | 60°C, Solvent-free | Catalyst is recoverable and reusable, simple filtration workup, environmentally benign.[5] | Higher temperatures, may require longer reaction times. | ~99%[5] |

| Heterogeneous | Amberlyst-15 | Room Temp, Solvent-free | Mild conditions, easy removal, reusable.[8] | Can be slower than homogeneous catalysts. | Good to Excellent[9] |

Protocol 1: Homogeneous Catalysis with Stannic Chloride (SnCl₄)

This classic protocol provides high yields but requires careful handling of the moisture-sensitive catalyst. The use of SnCl₄ is a significant improvement over AlCl₃ as it minimizes the polymerization of the thiophene ring.[7]

Materials:

-

Thiophene (0.2 mol)

-

Acetyl chloride (0.2 mol)

-

Stannic chloride (SnCl₄) (0.2 mol)

-

Dry benzene (200 mL)

-

5% Hydrochloric acid (HCl)

-

Anhydrous calcium chloride

Procedure:

-

Set up a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube.

-

Add thiophene (16.8 g, 0.2 mol) and acetyl chloride (15.6 g, 0.2 mol) to 200 mL of dry benzene in the flask.

-

Cool the solution to 0°C using an ice bath.

-

With efficient stirring, add freshly distilled stannic chloride (52 g, 0.2 mol) dropwise from the funnel over approximately 40 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the cooling bath and continue stirring for an additional hour at room temperature.

-

Hydrolyze the resulting addition product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated HCl.

-

Separate the organic (benzene) layer, wash it with 25 mL of water, and dry over anhydrous calcium chloride.

-

Remove the benzene and any unreacted thiophene by distillation at atmospheric pressure.

-

Distill the remaining liquid under reduced pressure to yield pure 2-acetylthiophene.

Protocol 2: Heterogeneous Catalysis with Hβ Zeolite

This method represents a greener, more sustainable approach. The solid acid catalyst is easily removed by filtration, simplifying the workup and allowing for catalyst recycling.[5]

Materials:

-

Thiophene (0.1 mol)

-

Acetic anhydride (0.3 mol)

-

Hβ Zeolite catalyst (1.17 g), pre-activated

Procedure:

-

In a 50-mL round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

-

Add the pre-activated Hβ Zeolite catalyst to the mixture.

-

Heat the reaction mixture to 60°C in a water bath with vigorous stirring.

-

Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 2 hours.

-

Upon completion, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

-

The filtrate can be purified by vacuum distillation to isolate 2-acetylthiophene.

Stage 2: Catalytic Ketalization of 2-Acetylthiophene

With the ketone precursor in hand, the next stage is its protection as a keto-acetal. This is an equilibrium-controlled, acid-catalyzed reaction. The key to success is using mild acidic conditions to avoid degradation of the acid-sensitive thiophene ring and effectively removing the water byproduct to drive the reaction to completion.[4][10]

Mechanistic Insight: Acid-Catalyzed Ketalization

The mechanism involves two main phases: initial formation of a hemiketal, followed by its conversion to the final ketal.

-

Protonation & Hemiketal Formation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by one hydroxyl group of ethylene glycol forms a tetrahedral intermediate, which, after deprotonation, yields the hemiketal.

-

Water Elimination & Ketal Formation: The hydroxyl group of the hemiketal is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion. A second, intramolecular nucleophilic attack by the remaining hydroxyl group, followed by deprotonation, yields the stable cyclic ketal and regenerates the acid catalyst.[11]

Caption: Mechanism of acid-catalyzed cyclic ketal formation.

Protocol 3: Homogeneous Ketalization with p-Toluenesulfonic Acid (p-TsOH)

This protocol is a widely adopted standard for ketal formation, utilizing a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.[12] p-TsOH is an ideal catalyst as it is a strong acid that is solid, non-volatile, and easy to handle.

Materials:

-

2-Acetylthiophene (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add 2-acetylthiophene, toluene (sufficient to fill the Dean-Stark trap and suspend the reactants), ethylene glycol, and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap while the toluene overflows back into the flask.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction's completion by TLC or GC analysis.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-(1-(thiophen-2-yl)ethyl)-1,3-dioxolane, can be purified by vacuum distillation or column chromatography if necessary.

Protocol 4: Heterogeneous Ketalization with Amberlyst-15 Resin

Using a solid acid resin like Amberlyst-15 offers a significant advantage in terms of workup. The catalyst is simply filtered off, eliminating the need for an aqueous wash to remove a homogeneous acid. This is particularly useful for large-scale synthesis or automated processes.[8][9]

Materials:

-

2-Acetylthiophene (1.0 eq)

-

Ethylene glycol (2.0 eq)

-

Amberlyst-15 resin (10% by weight of the ketone)

-

Toluene or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene, ethylene glycol, and the solvent.

-

Add the Amberlyst-15 resin to the mixture.

-

Heat the mixture to reflux with vigorous stirring. If not using a Dean-Stark apparatus, molecular sieves can be added to the reaction to sequester the water byproduct.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 resin by simple filtration. The resin can be washed with solvent, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography as needed.

Conclusion

The synthesis of thiophene keto-acetals is a straightforward yet critical two-stage process for chemists engaged in the development of thiophene-based pharmaceuticals and materials. The initial Friedel-Crafts acylation is best performed with milder homogeneous Lewis acids like SnCl₄ or, for improved sustainability, with heterogeneous solid acids such as Hβ zeolite. The subsequent ketalization requires careful control of acidity to protect the sensitive thiophene nucleus. Mild Brønsted acids like p-TsOH, coupled with azeotropic water removal, provide a reliable method, while solid acid resins like Amberlyst-15 offer a streamlined, environmentally friendly alternative with simplified workup procedures. By understanding the mechanisms and rationale behind catalyst and procedural selection, researchers can confidently and efficiently synthesize these valuable protected intermediates for their multi-step synthetic campaigns.

References

-

Chemistry Steps. (2025). Formation and Reactions of Acetals. Chemistry Steps. [Link]

-

ResearchGate. (2018). Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. [Link]

- Google Patents. (2013). US8604223B2 - Method of making ketals and acetals.

-

Gunda, P., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Sharma, G., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. (2015). (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

-

Ferreira, O., et al. (2018). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. MDPI. [Link]

-

Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]

-

Bunce, R. A., & Reeves, H. D. (1989). Amberlyst-15 Catalyzed Addition of Phenols to α,β-Unsaturated Ketones. Sci-Hub. [Link]

-

YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]

-

Patel, K., et al. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PubMed. [Link]

- Google Patents. (2013). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

ResearchGate. (2025). Measurement of p-Toluenesulfonic Acid-Catalyzed Reaction Kinetics of 1,2-Propylene Glycol Acetylation Using In Situ1H NMR Spectroscopy | Request PDF. ResearchGate. [Link]

-

International Journal of Research in Engineering and Science. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Solvent Selection for the Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone. The synthesis of this target molecule, a potential intermediate in pharmaceutical development, hinges on a key Friedel-Crafts acylation step. The choice of solvent in this electrophilic aromatic substitution reaction profoundly impacts reaction kinetics, regioselectivity, catalyst activity, and overall yield. This note elucidates the mechanistic considerations, offers a comparative analysis of suitable solvents, presents a detailed experimental protocol, and provides troubleshooting guidance.

Part 1: Synthetic Strategy & Mechanistic Considerations

The synthesis of the target ketone is most efficiently approached via a Friedel-Crafts acylation. This strategy involves the reaction of a protected thiophene derivative with an appropriate acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Route:

-

Protection of the Aldehyde: 2-Thiophenecarboxaldehyde is protected using ethylene glycol to form 2-(1,3-dioxolan-2-yl)thiophene. This step prevents the aldehyde group from reacting under the strongly acidic conditions of the subsequent acylation[1].

-

Preparation of the Acylating Agent: 5-Oxohexanoic acid is converted to its more reactive acid chloride derivative, 5-oxohexanoyl chloride, typically using an agent like thionyl chloride or oxalyl chloride[2][3][4].

-

Friedel-Crafts Acylation: The protected thiophene undergoes electrophilic substitution with 5-oxohexanoyl chloride, catalyzed by a Lewis acid (e.g., AlCl₃), to yield the final product.

The core of this guide focuses on the solvent choice for the final Friedel-Crafts acylation step.

Mechanism of Friedel-Crafts Acylation & The Role of the Solvent

The Friedel-Crafts acylation proceeds through the following key stages[5]:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, facilitating the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).

-

Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion, forming a positively charged intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted[6].

-

Deprotonation: A base (typically the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. The catalyst is regenerated in the process (though it remains complexed to the product ketone).

The solvent is not a passive medium in this process; it plays several critical roles:

-

Solubilization: The solvent must effectively dissolve the aromatic substrate, the acylating agent, and the Lewis acid catalyst to ensure a homogeneous reaction mixture[7].

-

Stabilization of Intermediates: The polarity of the solvent can influence the stability of the charged intermediates, particularly the sigma complex, which can affect the reaction rate[7].

-

Catalyst Activity Modulation: Solvents can coordinate with the Lewis acid catalyst. Strongly coordinating solvents can form stable adducts, reducing the catalyst's activity, while non-coordinating or weakly coordinating solvents allow the catalyst to function effectively[8][9][10].

-

Temperature Control: The boiling point of the solvent determines the accessible temperature range for the reaction, allowing for precise control over reaction kinetics.

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Part 2: A Comparative Analysis of Candidate Solvents

The choice of solvent for a Friedel-Crafts acylation is a balance between solubility, reactivity, and safety. Below is a comparative analysis of common solvents.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Key Characteristics & Insights |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Recommended. Excellent solubility for reagents and AlCl₃. Low boiling point allows for mild reaction conditions and easy removal. Relatively inert.[11][12] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 83.5 | 10.4 | Excellent Alternative. Higher boiling point than DCM, allowing for higher reaction temperatures if needed. Good solvent for reactants and catalyst.[13] |

| Carbon Disulfide | CS₂ | 46.3 | 2.6 | Traditional/Avoid. Non-polar and inert, historically common. However, it is highly toxic, flammable, and has poor solubilizing power for many Lewis acids.[11][14] |

| Nitrobenzene | C₆H₅NO₂ | 210.9 | 34.8 | Situational. High polarity can dissolve catalyst-product complexes that are insoluble in other solvents, sometimes favoring the thermodynamic product.[11][14][15] However, its nitro group strongly deactivates the ring, making it a poor substrate itself, but a stable solvent.[6][16] High boiling point makes removal difficult. |

| Propylene Carbonate | C₄H₆O₃ | 242 | 66.1 | Green Alternative. An environmentally friendly solvent that has been shown to be effective for Friedel-Crafts acylations, particularly with milder catalysts like FeCl₃.[17] May require optimization. |

Discussion of Solvent Classes:

-

Chlorinated Solvents (DCM, DCE): These are the workhorses for Friedel-Crafts acylation. Their moderate polarity effectively dissolves the necessary components without strongly coordinating to the Lewis acid catalyst, leaving it active.[7] DCM is often preferred for its volatility, which simplifies product isolation. DCE is useful when the reaction requires heating to proceed at a reasonable rate.[13]

-

Non-Polar Solvents (CS₂): While historically significant, the use of carbon disulfide is now largely discouraged due to its extreme toxicity and flammability. Furthermore, the insolubility of the final product-catalyst complex in CS₂ can sometimes be problematic, although it can also drive the reaction to completion.[14]

-

Polar Aprotic Solvents (Nitrobenzene): Nitrobenzene is a unique case. Its high dielectric constant makes it an excellent solvent for ionic species.[15] It can keep the product-AlCl₃ complex in solution, which can be crucial for reactions where product distribution is under thermodynamic control.[14] However, its high boiling point and toxicity are significant drawbacks.

-

Green & Novel Solvents: There is a growing interest in replacing traditional hazardous solvents. Propylene carbonate is a promising, less toxic alternative.[17] Additionally, deep eutectic solvents and ionic liquids are being explored as dual catalyst-solvent systems, which can simplify purification and improve sustainability.[18]

Part 3: Recommended Protocol & Experimental Workflow

This protocol is a representative procedure based on established methodologies for the Friedel-Crafts acylation of thiophenes.[19] Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Solvent of Choice: Anhydrous Dichloromethane (DCM)

Rationale: DCM provides the best balance of solubility for the reactants and the AlCl₃ catalyst, has a low boiling point for easy workup, and is relatively inert under the reaction conditions.[12][20]

Materials:

-

2-(1,3-dioxolan-2-yl)thiophene

-

5-oxohexanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Catalyst Activation: Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 5-oxohexanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension via the addition funnel over 20-30 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 2-(1,3-dioxolan-2-yl)thiophene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by the dropwise addition of crushed ice, followed by 1M HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental Workflow for the Friedel-Crafts Acylation.

Part 4: Troubleshooting & Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst (moisture contamination).- Insufficient reaction temperature.- Deactivated substrate. | - Use fresh, anhydrous AlCl₃ and anhydrous solvent.- Switch to a higher boiling solvent like 1,2-dichloroethane (DCE) and heat the reaction.- Confirm the purity of the starting thiophene derivative. |

| Formation of Multiple Products | - Polysubstitution (less common in acylation).- Isomer formation (acylation at C4 instead of C5).- Cleavage of the dioxolane protecting group. | - Acylation is generally self-limiting as the product is deactivated.[21]- The 2-position of thiophene is strongly directing; C4 acylation is usually minor. Solvent choice can influence isomer ratios.[14]- Ensure reaction temperatures are not excessively high. |

| Difficult Workup / Low Recovery | - Incomplete quenching leading to emulsions.- Product complex is insoluble. | - Ensure a thorough and careful quench with sufficient acid.- If the product-catalyst complex precipitates, consider using nitrobenzene as a solvent to maintain solubility.[14] |

Conclusion

The selection of a solvent is a critical parameter in the successful synthesis of this compound via Friedel-Crafts acylation. While several options exist, chlorinated solvents like dichloromethane and 1,2-dichloroethane represent the optimal choice for this transformation, offering excellent solubility and reactivity profiles. A thorough understanding of the reaction mechanism and the multifaceted role of the solvent allows for strategic optimization, leading to higher yields and purity. As sustainable chemistry practices evolve, greener alternatives like propylene carbonate may also provide viable, environmentally conscious routes pending further optimization.

References

- Filo. (2025, September 26).

- Filo. (2025, June 24).

- Vaia. The most appropriate solvent for Friedel crafts reaction is. Vaia.

- RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances.

- ChemRxiv. (2025). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.

- ResearchGate. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.

- PrepChem.com. Synthesis of 2-isopropyl-5-oxohexanoyl chloride. PrepChem.com.

- RSC Publishing. (2025, September 1).

- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.

- Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Quora.

- Patsnap Eureka. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions.

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. Benchchem.

- Vedantu. (2025, November 29). Assertion Nitrobenzene is used as a solvent in FriedelCrafts class 12 chemistry CBSE. Vedantu.

- YouTube. (2017, July 5).

- Bartleby.com. Dichloromethane Lab Report. Bartleby.com.

- Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. RSC Publishing.

- Sigma-Aldrich.

- Benchchem.

- BYJU'S.

- PrepChem.com. Synthesis of hexanoylchloride. PrepChem.com.

- Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]

- 7. vaia.com [vaia.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 11. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]

- 12. Dichloromethane Lab Report - 1462 Words | Bartleby [bartleby.com]

- 13. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. Assertion Nitrobenzene is used as a solvent in FriedelCrafts class 12 chemistry CBSE [vedantu.com]

- 17. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 18. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

Application Note: Green Chemistry Approaches to Synthesizing Thiophene Ketones

[1]

Executive Summary

Thiophene ketones (e.g., 2-acetylthiophene) are critical pharmacophores in the synthesis of antithrombotic agents (Clopidogrel intermediates), anti-inflammatory drugs, and conductive polymers. Historically, their synthesis relied on Friedel-Crafts acylation using stoichiometric Lewis acids (AlCl₃, BF₃) and toxic solvents (DCM, nitrobenzene). These traditional methods suffer from poor atom economy, the generation of hazardous aluminum waste, and difficult workups.

This Application Note details three validated "Green Chemistry" protocols that eliminate or significantly reduce these hazards. We focus on Heterogeneous Catalysis (Zeolites) , Visible-Light Photocatalysis , and Mechanochemistry . These methods prioritize atom economy, catalyst reusability, and solvent minimization.

The Green Imperative: Moving Beyond AlCl₃

The traditional Friedel-Crafts acylation of thiophene presents a classic "brown chemistry" problem. The reaction requires >1 equivalent of AlCl₃ because the resulting ketone complexes with the aluminum, deactivating the catalyst. Quenching this complex generates large volumes of acidic aluminum waste.

Green Alternatives Strategy:

-

Replace Stoichiometric Reagents: Use catalytic solid acids (Zeolites).[1]

-

Eliminate Halogenated Solvents: Use solvent-free conditions or green media.

-

Direct C-H Activation: Avoid pre-functionalized acid chlorides; use aldehydes or anhydrides directly.

Visualizing the Transition

The following diagram illustrates the shift from traditional to green workflows.

Figure 1: Comparison of waste streams and reagent requirements between traditional AlCl₃ acylation and modern Green Chemistry approaches.

Method A: Heterogeneous Catalysis (Zeolite H-Beta)[3]

Principle: Zeolites are crystalline aluminosilicates with uniform pore sizes. Zeolite H-Beta is superior to H-ZSM-5 for thiophene acylation because its larger pore structure allows the diffusion of the bulky thiophene-anhydride transition state, preventing pore blockage (coking).

Protocol 1: Solvent-Free Acylation with Zeolite H-Beta

Reagents:

-

Thiophene (1.0 equiv)

-

Acetic Anhydride (2.0 equiv) - Acts as reagent and solvent

-

Catalyst: Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25, calcined)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer[1]

Step-by-Step Methodology:

-

Catalyst Activation (Critical): Calcine the Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water and activate Bronsted acid sites. Store in a desiccator.

-

Reaction Assembly: In a 50 mL flask, charge Thiophene (8.4 g, 100 mmol) and Acetic Anhydride (20.4 g, 200 mmol).

-

Catalyst Addition: Add 1.0 g of activated Zeolite H-Beta.

-

Reaction: Heat the mixture to 80°C (oil bath) with vigorous stirring.

-

Note: Do not exceed 90°C to prevent polymerization of thiophene.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion typically reaches >95% within 2-4 hours.

-

Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the zeolite (can be regenerated by calcination).

-

Purification: Distill the filtrate under reduced pressure. The excess acetic anhydride and acetic acid byproduct distill first, followed by 2-acetylthiophene (bp ~214°C, collect fraction at reduced pressure).

Performance Metrics:

| Parameter | Value | Notes |

| Yield | 92-96% | High selectivity for 2-position. |

| Atom Economy | ~65% | Byproduct is acetic acid (benign). |

| E-Factor | < 1.0 | Minimal waste if acetic acid is recycled. |

Method B: Visible-Light Mediated C-H Functionalization[4]

Principle: This method utilizes Cross-Dehydrogenative Coupling (CDC) .[2] Instead of using activated acid chlorides, it couples thiophene directly with aldehydes using a photocatalyst and air (O₂) as the oxidant. This is the highest atom-economy approach.

Protocol 2: Metal-Free Photocatalytic Aroylation

Reagents:

-

Thiophene (1.0 equiv)

-

Benzaldehyde (or derivative) (2.0 equiv)

-

Photocatalyst: Eosin Y (2 mol%)

-

Oxidant: Air (balloon) or O₂ bubbling

-

Solvent: Dimethyl Carbonate (DMC) - Green solvent

Step-by-Step Methodology:

-

Setup: Use a Pyrex glass tube or a flow reactor (transparent to visible light).

-

Charging: Add Thiophene (1.0 mmol), Benzaldehyde (2.0 mmol), and Eosin Y (0.02 mmol) to 3 mL of DMC.

-

Irradiation: Place the vessel 2-3 cm away from a Blue LED (450-460 nm, ~10W) light source.

-

Oxygenation: Bubble air gently through the solution or attach an O₂ balloon.

-

Reaction: Stir at room temperature (25°C) for 12-16 hours.

-

Workup: Evaporate the DMC (recyclable).

-

Purification: Flash chromatography on silica gel (using Hexane/Ethyl Acetate) or recrystallization from ethanol.

Mechanism of Action

The following diagram details the Single Electron Transfer (SET) pathway facilitated by visible light.

Figure 2: Photocatalytic cycle showing the generation of acyl radicals from aldehydes via Single Electron Transfer (SET) using Eosin Y.

Method C: Mechanochemical Synthesis (Ball Milling)

Principle: Mechanochemistry utilizes mechanical energy (grinding) to drive reactions, allowing for Solvent-Free synthesis. For thiophene acylation, we use a solid acid catalyst in a planetary ball mill.

Protocol 3: Solvent-Free Mechanochemical Acylation

Reagents:

-

Thiophene (absorbed on silica if liquid handling is difficult, or added directly)

-

Solid Acylating Agent: p-Nitrobenzoyl chloride (or similar solid acid chlorides for best results in mills) Note: Anhydrides can be used but require tighter sealing.

-

Catalyst: Montmorillonite K-10 Clay (activated).

Equipment:

-

Planetary Ball Mill (e.g., Retsch PM 100)

-

Stainless steel or Zirconia jar (25 mL)

-

Stainless steel balls (10mm diameter)[3]

Step-by-Step Methodology:

-

Loading: In the grinding jar, add Montmorillonite K-10 (500 mg), p-Nitrobenzoyl chloride (1.0 mmol), and Thiophene (1.2 mmol).

-

Milling: Add 2-3 grinding balls. Close the jar tightly.

-

Grinding Parameters: Set frequency to 25-30 Hz . Grind for 30 minutes.

-

Pause: Every 10 minutes, pause for 2 minutes to prevent overheating.

-

-

Extraction: Open the jar (in a fume hood). The reaction mixture will be a solid paste. Wash the jar contents with Ethanol (10 mL).

-

Filtration: Filter out the clay and grinding balls.

-

Crystallization: The product often crystallizes directly from the ethanol filtrate upon cooling.

Comparative Analysis & Expert Insights

The following table compares the three methods to assist in selecting the right protocol for your specific application.

| Feature | Zeolite H-Beta | Photocatalysis (CDC) | Mechanochemistry |

| Best For | Large-scale / Industrial | Discovery / Complex Molecules | Small scale / Solubility issues |

| Atom Economy | Moderate (Acetic acid byproduct) | Excellent (Water byproduct) | High (Solvent-free) |

| Energy Input | Thermal (80°C) | Light (Low Energy LEDs) | Mechanical |

| Scalability | High (Flow reactors available) | Moderate (Photon penetration limits) | Low to Moderate |

| Green Metric | Reusable Catalyst | Benign Oxidant (Air) | Zero Solvent |

Expert Insight:

"For routine lab synthesis of simple acetylthiophenes, the Zeolite H-Beta method is the most robust and reproducible. However, if you are derivatizing a complex thiophene scaffold sensitive to heat or acid, the Photocatalytic route is superior due to its mild room-temperature conditions."

References

-

Zeolite Catalysis: Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. (2014).[1]

-

Photocatalysis Mechanism: Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes.[2] ACS Omega (2019).

-

Green Chemistry Principles: “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters (2010).

-

Mechanochemistry Context: Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization.[4] Journal of Materials Chemistry A (2013).

-

Direct C-H Arylation: The Pd-catalysed direct C–H arylation of thiophene derivatives... using water as the sole reaction medium.[5] Green Chemistry (2023).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. iris.unito.it [iris.unito.it]

Troubleshooting & Optimization

Troubleshooting dioxolane ring instability in acidic conditions

Topic: Troubleshooting Dioxolane Ring Instability in Acidic Conditions Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Welcome to the Support Center

You are likely here because your 1,3-dioxolane ring—whether a protecting group, a prodrug moiety, or a core scaffold—is degrading unexpectedly. While dioxolanes are robust against bases, reductants, and nucleophiles, they possess a specific vulnerability: acid-catalyzed hydrolysis .

This guide treats your chemical problem as a system failure. We will diagnose the root cause (Mechanism), patch the workflow (Synthesis/Formulation), and filter out false positives (Analysis).

Module 1: Diagnostic Framework

Q: Why is my ring opening? I thought this group was stable.

A: Dioxolane instability is almost exclusively driven by the formation of a resonance-stabilized oxocarbenium ion . If your system contains a proton source (Brønsted acid) or an electron-pair acceptor (Lewis acid) and a nucleophile (water/alcohol), the ring will open.

The Mechanism of Failure Understanding the rate-determining step (RDS) is critical for troubleshooting. The RDS is not the initial protonation, but the C-O bond cleavage that forms the oxocarbenium ion.

Figure 1: Acid-catalyzed hydrolysis pathway. The stability of the Oxocarbenium ion dictates the rate of degradation.

Module 2: Synthetic Troubleshooting (Protecting Groups)

Q: My protecting group falls off during workup or silica chromatography. How do I stop this?

A: Silica gel is slightly acidic (pH 4–5). If your dioxolane is highly substituted (e.g., an acetonide/ketal), it is hypersensitive to even weak acidity.

Protocol: The "Buffered Workup" System Do not rely on standard aqueous washes. Implement this self-validating quenching protocol:

-

Quench: If the reaction used acid, quench with Triethylamine (TEA) or Pyridine (1.5 eq relative to acid) before adding water.

-

Wash: Use saturated aqueous NaHCO₃ or NH₄Cl (buffered to pH ~8) instead of water or brine initially.

-

Purification: Pre-treat your silica gel column. Flush the column with mobile phase containing 1% Triethylamine . This neutralizes acidic sites on the silica.

Q: I need to select a dioxolane that survives my conditions. Which one is strongest?

A: Stability is governed by the substitution at the C2 position. The more stable the resulting carbocation, the faster the hydrolysis. Therefore, Ketals are more labile than Acetals.

Table 1: Relative Stability & Hydrolysis Rates

| Dioxolane Type | C2 Substituents | Carbocation Stability | Acid Stability | Relative Hydrolysis Rate |

| Formaldehyde Acetal | H, H | Primary (Unstable) | Highest | 1 (Baseline) |

| Acetaldehyde Acetal | Me, H | Secondary | Moderate | ~4,000x faster |

| Benzaldehyde Acetal | Ph, H | Benzylic (Stabilized) | Low | ~10,000x faster |

| Acetone Ketal | Me, Me | Tertiary (Very Stable) | Lowest | ~100,000x faster |

Insight: If your acetonide (acetone ketal) is degrading, switch to a cyclohexylidene ketal (slightly more stable) or a formal (methylene acetal) if the chemistry permits [1, 5].

Module 3: Formulation & Prodrug Stability

Q: My dioxolane-based prodrug degrades in Simulated Gastric Fluid (SGF). Can I stabilize it without losing bioactivity?

A: Yes. Prodrug design often requires a "Goldilocks" hydrolysis rate—stable in the bottle (pH 7), labile in the body. If SGF (pH 1.2) is cleaving it too fast, you must destabilize the transition state.

Strategy: Electronic Tuning Add Electron-Withdrawing Groups (EWGs) to the substituent at C2.

-

Mechanism: EWGs (e.g., -CF₃, -NO₂, -F) pull electron density away from the C2 carbon. This destabilizes the positively charged oxocarbenium intermediate, slowing down the rate-limiting ring opening step [2].

Decision Tree: Prodrug Optimization

Figure 2: Structural modification strategies for increasing dioxolane half-life in acidic media.

Module 4: Analytical Artifacts (LC-MS/HPLC)

Q: I see a 'ghost peak' of the deprotected aldehyde in my LC-MS, but the NMR looks clean. Is my sample degrading?

A: Likely not. This is often On-Column Hydrolysis . Standard HPLC mobile phases often contain 0.1% Formic Acid or TFA (pH ~2–2.5). Under the high pressure and local heating of the column, labile dioxolanes (especially acetonides) can hydrolyze during the run [6, 7].

Diagnostic Protocol:

-

The Flow Test: Inject the sample at 50% flow rate.

-

Result: If the ratio of [Aldehyde Peak] : [Dioxolane Peak] increases, degradation is happening on the column (longer residence time = more hydrolysis).

-

-

The Solvent Test: Dissolve sample in mobile phase and let sit for 1 hour. Inject.

-

Result: If the aldehyde peak grows over time, your autosampler solvent is too acidic.

-

The Fix:

-

Switch Modifier: Use 10mM Ammonium Acetate (pH ~6.5) instead of acid.

-

Reduce Temperature: Lower column oven from 40°C to 20°C.

-

Gradient: Use a steeper gradient to elute the compound faster.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard reference for stability profiles of 1,3-dioxolanes and cleavage conditions.

-

General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes. Fife, T. H., & Natarajan, R. (1986).[1] Journal of the American Chemical Society. (Detailed kinetics of substituent effects).

-

5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT). Antiviral Chemistry and Chemotherapy.[2][3] (Data on pH-dependent hydrolysis of dioxolane prodrugs).

-

The Hydrolysis of Geminal Ethers: A Kinetic Appraisal. Beilstein Journal of Organic Chemistry. (Comparison of ketal vs. acetal hydrolysis rates).

-

1,3-Dioxanes, 1,3-Dioxolanes - Synthetic Protocols. Organic Chemistry Portal. (Practical guides for protection/deprotection).

-

On-Column Sample Degradation. LCGC International. (Troubleshooting HPLC degradation of acid-labile compounds).

-

HPLC Troubleshooting Guide. Sigma-Aldrich/Merck. (Mobile phase compatibility).

Sources

- 1. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Thiophene Acylation & Polymerization Control

Topic: Controlling Polymerization During Thiophene Ketone Synthesis Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active Support Guide

Part 1: The Polymerization Paradox

Executive Summary:

Synthesizing thiophene ketones (e.g., 2-acetylthiophene) via Friedel-Crafts acylation presents a fundamental chemical paradox. The thiophene ring is electron-rich (

The Core Mechanism of Failure:

In the presence of strong Lewis acids (

The Solution Philosophy:

To prevent polymerization, you must ensure the rate of acylation (

Part 2: Diagnostic & Decision Workflows

Troubleshooting Logic Tree

Use this flowchart to diagnose the root cause of reaction failure (tar formation, low yield, or impurities).

Figure 1: Diagnostic logic for identifying the cause of polymerization or low conversion in thiophene acylation.

Mechanistic Competition: Acylation vs. Polymerization

Understanding the competing pathways is critical for process control.

Figure 2: Competitive pathways. Pathway B (Red) dominates when free Lewis Acid contacts Thiophene in the absence of the Acylating Agent.

Part 3: Troubleshooting Guides (FAQs)

Q1: Why does my reaction turn into a black solid immediately upon adding the catalyst?

Diagnosis: You likely performed a "Standard Addition" (adding catalyst to thiophene) or mixed the catalyst and thiophene before the acylating agent.

The Science: Thiophene is extremely sensitive to strong Lewis acids like

Q2: I am using and getting tar even with inverse addition. What now?

Diagnosis: The catalyst is too strong, or the temperature is too high.

The Science:

-

Cooling: Maintain reaction temperature between

and -

Catalyst Swap: Switch to a milder Lewis acid like Tin(IV) Chloride (

) or Zinc Chloride (

Q3: Can I use a solid catalyst to avoid liquid waste and polymerization?

Diagnosis: Yes, this is the "Green Chemistry" approach.

The Science: Zeolites (specifically H-Beta ) have defined pore structures. The pores are large enough to allow thiophene and the acyl group to react but impose steric constraints that inhibit the formation of long polymer chains (shape selectivity) [2].

Corrective Action: Use Zeolite H-Beta (

Q4: How do I prevent di-acylation (adding two ketone groups)?

Diagnosis: This is rarely the primary issue because the acyl group is electron-withdrawing (deactivating). The Science: Once an acetyl group is attached (e.g., 2-acetylthiophene), the ring becomes electron-deficient. A second Friedel-Crafts attack is electronically unfavorable. Corrective Action: If you observe di-acylated byproducts, it indicates your catalyst concentration is extremely high or temperature is excessive. Ensure you are using a stoichiometric ratio of 1.1 : 1 (Acyl Agent : Thiophene) and keep the temperature moderate.

Part 4: Validated Experimental Protocols

Protocol A: The "Inverse Addition" Method (Traditional Homogeneous)

Best for: High yields using standard lab reagents (

Materials:

-

Thiophene (1.0 equiv)

-

Acetyl Chloride (1.1 equiv)[1]

-

or

-

Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step:

-

Complex Formation: In a flame-dried 3-neck flask under

, dissolve -

Acylium Generation: Add Acetyl Chloride (1.1 equiv) dropwise to the

suspension. Stir for 15–30 mins. The solution should turn clear/yellowish as the -

Controlled Addition (Critical Step): Dissolve Thiophene (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the Acylium complex over 30–60 minutes.

-

Why: This ensures the concentration of free thiophene is always effectively zero relative to the electrophile.

-

-

Quench: Pour the mixture over crushed ice/HCl. Do not add water to the reaction flask (exothermic violent reaction).

Protocol B: Heterogeneous Zeolite Method (Green/Low Polymerization)

Best for: Clean synthesis, reusable catalyst, avoiding tar completely.

Materials:

-

Thiophene (1.0 equiv)

-

Acetic Anhydride (3.0 equiv) - Excess acts as solvent and reagent

-

Zeolite H-Beta (calcined at

prior to use)

Step-by-Step:

-

Activation: Ensure Zeolite H-Beta is dry (calcine if necessary to remove water).

-

Mixing: In a round-bottom flask, mix Thiophene (10 mmol) and Acetic Anhydride (30 mmol).

-

Catalyst Addition: Add Zeolite H-Beta (approx. 10-15 wt% of substrate mass).

-

Reaction: Heat to

with magnetic stirring for 2–4 hours.-

Note: Unlike

, heating is safe here because the zeolite pores prevent the formation of bulky polymer chains.

-

-

Workup: Filter off the solid catalyst (can be regenerated). Remove excess anhydride via rotary evaporation.

Part 5: Data Summary & Catalyst Comparison

Table 1: Catalyst Performance in Thiophene Acylation

| Catalyst | Acid Type | Polymerization Risk | Yield (2-Acetylthiophene) | Key Advantage | Disadvantage |

| Strong Lewis | High | 85-95% | Fast, cheap | High tar risk, stoichiometric waste | |

| Mod. Lewis | Medium | 90-98% | Milder, high regioselectivity | Toxic tin waste | |

| Zeolite H-Beta | Solid Brønsted | Very Low | >98% | Reusable, no tar, shape selective | Slower kinetics, requires activation |

| Weak Lewis | Low | 60-80% | Very mild | Lower yields, requires high loading |

References

-

BenchChem. (2025).[1][2] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Retrieved from 2

-

TSI Journals. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from 3

-

Royal Society of Chemistry. (2015). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation... and sequel Friedel-Crafts alkylation.[4] Retrieved from 4

-

Google Patents. (1949). US2492629A - Acylation of thiophene. Retrieved from 5

Sources

Recrystallization methods for high-purity thiophene intermediates

Technical Support Center: Recrystallization of High-Purity Thiophene Intermediates

Current Status: Operational Ticket ID: THIO-PUR-001 Assigned Specialist: Senior Application Scientist, Organic Electronics & API Division

Executive Summary: Why Purity Defines Performance

In both organic electronics (e.g., P3HT, PEDOT precursors) and pharmaceutical development (bioisosteres), the purity of thiophene intermediates is non-negotiable.

-

In Electronics: Trace metal impurities (Pd, Ni) act as charge traps, drastically reducing charge carrier mobility.

-

In Pharma: Isomeric impurities and sulfur-oxidation byproducts (S-oxides) can lead to toxicological failures.

This guide moves beyond standard textbook procedures to address the specific physicochemical behaviors of the thiophene ring: its propensity for "oiling out," its sensitivity to photo-oxidation, and the difficulty of removing transition metal catalysts.

Part 1: Pre-Crystallization Preparation (Critical)

Q: I am recrystallizing directly from the crude reaction mixture, but the yield is low and the color is off. What is wrong?

A: Thiophenes are notorious for occluding impurities. Direct recrystallization of a crude Suzuki/Stille coupling mixture often fails because the impurities (oligomers, catalyst residues) disrupt the crystal lattice formation.

The "Clean-Crude" Protocol: Before heating your solvent, you must reduce the impurity load.

-

Metal Scavenging: If your thiophene was made via cross-coupling, residual Palladium (Pd) will serve as a nucleation site for defects.

-

Action: Dissolve crude in

, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), stir for 4 hours, and filter.

-

-

Oligomer Removal: Short-path filtration through a pad of neutral alumina is often superior to silica gel for thiophenes, as acidic silica can sometimes induce acid-catalyzed polymerization of electron-rich thiophenes.

Part 2: Solvent System Selection

Q: Which solvent system should I use? Hexane isn't working.

A: While "like dissolves like" is the rule, thiophenes present a challenge: they are aromatic but lipophilic.

-

Hexane: Often too good a solvent; the compound may not crystallize out even at

. -

Alcohols: Often too poor; the compound may oil out immediately upon heating.

Recommended Solvent Systems for Thiophenes:

| Solvent System | Type | Application | Notes |

| Ethanol (Abs.) | Single | General Purpose | Best for mono/di-substituted thiophenes (e.g., bromothiophenes). |

| MeOH / | Mixed | High MW / Rigid | Dissolve in minimal |

| Hexane / EtOAc | Mixed | Polar Functionalized | Use for thiophene esters or amides. |

| Acetonitrile | Single | Electronic Grade | Excellent for removing aliphatic impurities; requires |

Part 3: The "Oiling Out" Troubleshooting Guide

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. This is the most common failure mode with alkyl-thiophenes (e.g., 3-hexylthiophene).

The Mechanism: The system enters a "metastable zone" where it is energetically more favorable to form an amorphous liquid droplet than an ordered crystal lattice.

Visual Troubleshooting Workflow:

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in thiophene purification.

Part 4: High-Purity Experimental Protocols

Protocol A: The Anti-Solvent Method (Best for Alkyl-Thiophenes)

Use this when single solvents cause oiling out.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Dichloromethane or Toluene) dropwise at room temperature until just dissolved.

-

Tip: Do not heat yet.

-

-

Filtration: Filter this concentrated solution through a 0.45

PTFE syringe filter to remove dust (nucleation sites for defects). -

Heating: Gently warm the solution to

. -

Precipitation: Add the "Poor Solvent" (e.g., Methanol or Ethanol) dropwise with vigorous stirring.

-

Stop Point: Stop immediately when a persistent cloudiness (turbidity) appears.

-

-

Re-solubilization: Add a few drops of the "Good Solvent" until the solution is just clear again.

-

Crystallization: Wrap the flask in aluminum foil (exclude light) and cotton wool (insulation). Allow to cool to Room Temp over 4 hours, then move to

freezer overnight.

Protocol B: Inert Atmosphere Recrystallization (For Oxidation-Sensitive Thiophenes)

Required for electron-rich thiophenes susceptible to S-oxidation.

-

Setup: Use a Schlenk tube equipped with a magnetic stir bar. Cycle Vacuum/Nitrogen 3 times.

-

Solvent Prep: Degas your solvent (e.g., Ethanol) by sparging with Nitrogen for 15 minutes prior to use.

-

Process:

-

Add solid to Schlenk tube under

flow. -

Add degassed solvent via syringe through the septum.

-

Heat the Schlenk tube in an oil bath until dissolved.

-

Crucial Step: Turn off the stir bar during cooling. Agitation promotes rapid, small, impure crystals.

-

Isolate crystals using a Schlenk frit or inverted filtration under inert gas.

-

Part 5: Post-Purification Verification

Q: How do I prove my thiophene is "Electronic Grade"?

A: Standard NMR is insufficient for high-purity applications (limit of detection ~1%).

| Analysis Method | What it Detects | Acceptance Criteria (High Purity) |

| qNMR (Quantitative) | Isomeric impurities (e.g., 2,4- vs 2,5-substitution) | |

| HPLC (Reverse Phase) | Oxidized byproducts (Sulfones/Sulfoxides) | Single Peak ( |

| ICP-MS | Residual Catalyst (Pd, Sn, Ni) | |

| DSC | Polymorphs & Thermal History | Sharp Endotherm (Range |

References

-

Oiling Out Mechanisms & Remediation

- Source: Mettler Toledo.

-

URL:[Link]

-

Thiophene Stability & Oxidation

- Title: "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9"

- Source: N

-

URL:[Link]

-

Palladium Removal Strategies

- Title: "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific

- Source: ACS Omega (via NCBI).

-

URL:[Link]

-

General Recrystallization Troubleshooting

- Title: "3.6F: Troubleshooting - Oiling Out"

- Source: Chemistry LibreTexts.

-

URL:[Link]

Validation & Comparative

Comparative Mass Spectrometry: Thiophene Keto-Acetals vs. Phenyl Bioisosteres

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group, often introduced to alter metabolic liability or improve potency. However, for analytical scientists characterizing these intermediates, thiophene keto-acetals present a distinct mass spectrometric profile compared to their benzene analogs.

This guide objectively compares the fragmentation patterns of Thiophene Keto-Acetals against Phenyl Keto-Acetals and Unprotected Thiophene Ketones .

Key Findings:

-

Stability: Thiophene keto-acetals exhibit a higher propensity for

-cleavage than phenyl analogs due to the electron-rich nature of the thiophene ring stabilizing the resulting oxonium/sulfonium intermediates. -

Diagnostic Markers: The presence of the

S isotope provides a definitive M+2 signature (approx. 4.4%) absent in phenyl analogs, serving as an internal validation standard. -

Fragmentation Pathway: Unlike phenyl rings which favor tropylium ion formation (

91), thiophene derivatives undergo characteristic ring fragmentation (loss of CHS or CS) after the initial acetal hydrolysis.

Theoretical Framework: The Physics of Ionization

To interpret the spectra accurately, one must understand the competing electronic effects driving the fragmentation.

The Thiophene "Super-Donor" Effect

Thiophene is

The Acetal Vulnerability

Acetals are "masked" ketones. In mass spectrometry, they rarely show a strong Molecular Ion (

Comparative Fragmentation Analysis

This section contrasts the thiophene keto-acetal (Target) with its primary alternatives.

Comparison 1: Thiophene Keto-Acetal vs. Phenyl Keto-Acetal

The Bioisostere Challenge

| Feature | Thiophene Keto-Acetal (Target) | Phenyl Keto-Acetal (Alternative) | Analytical Implication |

| Molecular Ion ( | Moderate Intensity | Low/Weak Intensity | Thiophene stabilizes the radical cation better than benzene in acetal systems. |

| Base Peak | Oxonium Ion ( | Oxonium Ion ( | Both follow |